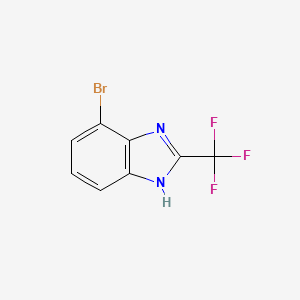

4-bromo-2-(trifluoromethyl)-1H-benzimidazole

Vue d'ensemble

Description

4-bromo-2-(trifluoromethyl)-1H-benzimidazole is a heterocyclic aromatic organic compound It is a derivative of benzimidazole, where the hydrogen atoms at positions 4 and 2 are replaced by a bromine atom and a trifluoromethyl group, respectively

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of benzimidazole, 4-bromo-2-(trifluoromethyl)- typically involves the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid derivative, followed by bromination and trifluoromethylation. One common method involves the reaction of o-phenylenediamine with 4-bromo-2-(trifluoromethyl)benzaldehyde in the presence of an oxidizing agent such as sodium metabisulphite . The reaction is usually carried out in a solvent mixture under mild conditions to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring consistent quality and high throughput .

Analyse Des Réactions Chimiques

Types of Reactions: 4-bromo-2-(trifluoromethyl)-1H-benzimidazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the functional groups attached to the benzimidazole ring.

Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles like amines or thiols, with catalysts such as copper or palladium.

Oxidation and Reduction: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite, while reducing agents may include sodium borohydride.

Coupling Reactions: Often use palladium catalysts and bases like potassium carbonate in solvents such as ethanol or acetonitrile.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazole derivatives, while coupling reactions can produce complex biaryl compounds .

Applications De Recherche Scientifique

Antiparasitic Activity

Recent studies have highlighted the antiparasitic potential of 4-bromo-2-(trifluoromethyl)-1H-benzimidazole derivatives. For instance, a series of synthesized compounds were evaluated for their in vitro activity against protozoan parasites such as Giardia intestinalis and Trichomonas vaginalis. The results indicated that certain derivatives exhibited potent activity comparable to standard drugs like albendazole and metronidazole .

Table 1: Antiparasitic Activity of Benzimidazole Derivatives

| Compound | IC50 (µg/mL) - Giardia intestinalis | IC50 (µg/mL) - Trichomonas vaginalis |

|---|---|---|

| 3a | 0.006 | 0.021 |

| 3b | 0.006 | 0.013 |

| Albendazole | 0.010 | 0.422 |

Anticancer Properties

The compound has also been investigated for its anticancer properties. A study focused on synthesizing benzimidazole derivatives, including the trifluoromethyl variant, which were evaluated for their antiproliferative effects against various cancer cell lines. Notably, some derivatives showed significant inhibition of cell proliferation, indicating potential as anticancer agents .

Table 2: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 2g | MDA-MB-231 | 8 |

| Control | Amikacin | - |

Molecular Docking Studies

Molecular docking studies have been employed to understand the binding interactions of these compounds with biological targets, enhancing the design of more effective derivatives. This computational approach allows for predicting the affinity and efficacy of new compounds before synthesis .

Agricultural Applications

This compound also finds applications in agriculture, primarily as a herbicide and fungicide. Its effectiveness against dicotyledon weeds makes it valuable for crop protection without harming plants . Additionally, it has shown activity against soil insects and nematodes, providing a multifaceted approach to pest control.

Table 3: Agricultural Applications

| Application | Target Organism | Effectiveness |

|---|---|---|

| Herbicide | Dicotyledon Weeds | Effective |

| Fungicide | Wood-destroying fungi | Active against Basidiomycetes |

| Insecticide | Soil Insects | Good activity |

Mécanisme D'action

The mechanism of action of benzimidazole, 4-bromo-2-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets .

Comparaison Avec Des Composés Similaires

Benzimidazole: The parent compound, which lacks the bromine and trifluoromethyl substituents.

4-Bromo-2-(trifluoromethyl)aniline: A structurally similar compound with an aniline instead of a benzimidazole core.

2-(Trifluoromethyl)benzimidazole: Similar but lacks the bromine substituent.

Uniqueness: 4-bromo-2-(trifluoromethyl)-1H-benzimidazole is unique due to the presence of both bromine and trifluoromethyl groups, which confer distinct chemical properties such as increased reactivity and enhanced biological activity. These substituents also influence the compound’s electronic properties, making it a valuable scaffold for drug design and materials science .

Activité Biologique

4-Bromo-2-(trifluoromethyl)-1H-benzimidazole is a halogenated derivative of benzimidazole that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound this compound features a benzimidazole core with a bromine atom and a trifluoromethyl group. The molecular formula is , with a molecular weight of approximately 290.03 g/mol. The presence of these halogen substituents enhances the compound's lipophilicity and potential interactions with biological targets, which is crucial for its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The trifluoromethyl group enhances binding affinity and metabolic stability, which may increase the compound's efficacy in therapeutic applications.

Potential Mechanisms

- Enzyme Inhibition : The compound may inhibit enzymes involved in disease processes, which can lead to therapeutic effects.

- Receptor Binding : It may modulate receptor activity, influencing cellular signaling pathways.

- Antiparasitic Activity : Research indicates effectiveness against various protozoan parasites and nematodes, suggesting potential as an antiparasitic agent .

Antiparasitic Effects

A study evaluated the activity of various benzimidazole derivatives against protozoan parasites such as Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. Compounds similar to this compound exhibited nanomolar activity against these pathogens. Notably, certain derivatives demonstrated significant efficacy against Trichinella spiralis in both in vitro and in vivo models .

Anticancer Properties

Research has shown that derivatives of benzimidazole can exhibit cytotoxic effects against cancer cell lines. For instance, compounds structurally related to this compound were tested on human cancer cell lines (HCT-116, HepG2, MCF-7). The results indicated that some compounds had IC50 values comparable to standard chemotherapeutics like doxorubicin .

Cytotoxicity Assessment

In a comparative study involving several benzimidazole derivatives, the cytotoxicity was assessed using the MTT assay across various cancer cell lines. The most potent compounds exhibited IC50 values ranging from 7.82 to 10.21 μM, indicating significant anticancer potential:

| Compound | Cell Line | IC50 (μM) | Comparison |

|---|---|---|---|

| Compound 6c | HCT-116 | 8.00 | Comparable to doxorubicin |

| Compound 6i | HepG2 | 9.50 | Comparable to sorafenib |

| Compound 6a | MCF-7 | 10.21 | Comparable to sunitinib |

These findings suggest that modifications to the benzimidazole structure can enhance cytotoxic activity against cancer cells .

Apoptotic Mechanism

Further studies on compound 6i revealed its ability to induce apoptosis in HepG2 cells by upregulating pro-apoptotic proteins (caspase-3 and Bax) while downregulating anti-apoptotic proteins (Bcl-2). This mechanism highlights its potential for developing novel cancer therapies targeting dysregulated cell death pathways .

Propriétés

IUPAC Name |

4-bromo-2-(trifluoromethyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3N2/c9-4-2-1-3-5-6(4)14-7(13-5)8(10,11)12/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWSWJWXZVTVPEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)N=C(N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00216048 | |

| Record name | Benzimidazole, 4-bromo-2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00216048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6587-23-1 | |

| Record name | Benzimidazole, 4-bromo-2-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006587231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzimidazole, 4-bromo-2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00216048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.